molecular formula C9H15N3O4 B1439992 1-(2,2-diethoxyethyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1235440-33-1

1-(2,2-diethoxyethyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B1439992
CAS RN: 1235440-33-1
M. Wt: 229.23 g/mol
InChI Key: IPMSRRWEOUHHAO-UHFFFAOYSA-N
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Description

1-(2,2-Diethoxyethyl)-1H-1,2,3-triazole-4-carboxylic acid, commonly known as DETC, is an organic compound derived from the reaction of ethyl acetate and hydrazine hydrate. DETC is a versatile compound that has been used in a variety of scientific studies and laboratory experiments. It has several advantages over other compounds due to its stability, solubility, and low toxicity.

Scientific Research Applications

Synthesis of Tetrahydroisoquinoline Derivatives

This compound serves as a precursor in the synthesis of tetrahydroisoquinoline derivatives , which are significant in medicinal chemistry. The Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization are employed to transform diastereomeric morpholinone derivatives into tetrahydroisoquinoline carboxylic acids. These acids are crucial building blocks for natural products and synthetic pharmaceuticals .

Antileishmanial and Antimalarial Drug Development

The triazole derivative is instrumental in creating compounds with potent antileishmanial and antimalarial activities . Hydrazine-coupled pyrazoles synthesized using this compound have shown superior activity against Leishmania aethiopica and Plasmodium berghei, suggesting potential as pharmacophores for new treatments .

Molecular Docking Studies

In computational chemistry, this compound can be used in molecular docking studies to predict the orientation of a substrate to a protein’s active site. This aids in the rational design of drugs with enhanced binding properties and efficacy .

Biological Activity Profiling

Researchers can utilize this compound to profile the biological activity of new chemical entities. It can help in identifying the pharmacological effects of derivatives, including their potential as anti-inflammatory, antiviral, antifungal, or anticancer agents .

Chemical Synthesis of Boronic Acids

The compound is also used in the chemical synthesis of boronic acids , which are essential in cross-coupling reactions to create complex organic molecules. These reactions are foundational in the development of new materials and drugs .

Inhibitors for Enzymatic Reactions

Derivatives of this compound can act as inhibitors for various enzymatic reactions. For instance, they can inhibit catechol-O-methyltransferase, which is relevant in the treatment of Parkinson’s disease .

properties

IUPAC Name

1-(2,2-diethoxyethyl)triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O4/c1-3-15-8(16-4-2)6-12-5-7(9(13)14)10-11-12/h5,8H,3-4,6H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPMSRRWEOUHHAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CN1C=C(N=N1)C(=O)O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,2-diethoxyethyl)-1H-1,2,3-triazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2,2-diethoxyethyl)-1H-1,2,3-triazole-4-carboxylic acid
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1-(2,2-diethoxyethyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 4
1-(2,2-diethoxyethyl)-1H-1,2,3-triazole-4-carboxylic acid
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1-(2,2-diethoxyethyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 6
1-(2,2-diethoxyethyl)-1H-1,2,3-triazole-4-carboxylic acid

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